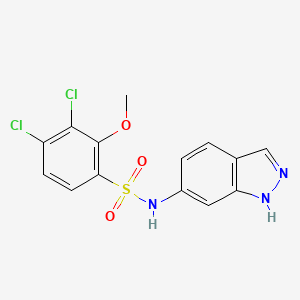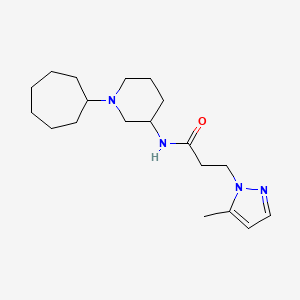![molecular formula C15H20N2O2S B6046082 {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid](/img/structure/B6046082.png)
{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid, also known as CCTA, is a chemical compound that has been studied extensively for its potential therapeutic applications. CCTA is a member of the thiolactam family of compounds, which are known for their ability to inhibit enzymes that play a role in the development of cancer and other diseases. In
Mecanismo De Acción
The mechanism of action of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid involves the inhibition of carbonic anhydrase, which is an enzyme that plays a critical role in the growth and development of cancer cells. By inhibiting carbonic anhydrase, {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid can prevent the formation of new blood vessels that are necessary for tumor growth. Additionally, {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the growth and development of cancer cells. {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. Additionally, {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has been shown to have a low toxicity profile, making it a potential candidate for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid is its low toxicity profile, which makes it a potential candidate for the treatment of a variety of diseases. Additionally, {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. However, one of the limitations of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid is its relatively low solubility, which can make it difficult to administer in certain applications.
Direcciones Futuras
There are several future directions for the study of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid. One area of research is the development of more efficient synthesis methods for {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid, which could improve its yield and reduce its cost. Another area of research is the investigation of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid's potential therapeutic applications, including its use in the treatment of cancer, arthritis, and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosing and administration of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid in order to maximize its therapeutic effects.
Métodos De Síntesis
The synthesis of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid involves the reaction of cyclohexylamine, carbon disulfide, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid. The yield of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in the growth and development of cancer cells. {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases, including cancer, arthritis, and cardiovascular disease.
Propiedades
IUPAC Name |
2-(cyclohexylcarbamothioylamino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-14(19)13(11-7-3-1-4-8-11)17-15(20)16-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCHDHPKFRLLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylcarbamothioylamino)-2-phenylacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6046002.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046012.png)
![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6046032.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)
![N-{[(2-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-cyclohexylurea](/img/structure/B6046048.png)

![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6046073.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)
![2,2,2-trifluoro-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B6046078.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(4-fluorophenyl)-2-piperazinone](/img/structure/B6046091.png)